2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane

Stereoselective synthesis Oxirane epoxidation Triazole fungicide intermediates

2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane (CAS 133024-33-6), also designated Z-3-chloro-1-(2-chlorophenyl)-2-(4-fluorophenyl)-oxirane, is a chiral chloromethyl diaryl oxirane of the general class employed as a key late-stage intermediate in the synthesis of 1,2,4-triazole fungicides and antifungal agents. The compound bears a 4-fluorophenyl group at C-2, a 2-chlorophenyl group at C-3, and a reactive chloromethyl substituent at C-2 of the oxirane ring, conferring a defined stereoelectronic profile that governs both its reactivity in nucleophilic displacement with 1H-1,2,4-triazole and the biological performance of the resulting azolylmethyloxirane end products.

Molecular Formula C15H11Cl2FO
Molecular Weight 297.1 g/mol
CAS No. 133024-33-6
Cat. No. B3027546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane
CAS133024-33-6
Molecular FormulaC15H11Cl2FO
Molecular Weight297.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C(O2)(CCl)C3=CC=C(C=C3)F)Cl
InChIInChI=1S/C15H11Cl2FO/c16-9-15(10-5-7-11(18)8-6-10)14(19-15)12-3-1-2-4-13(12)17/h1-8,14H,9H2
InChIKeyGWTYLEOASXQERM-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane (CAS 133024-33-6): Strategic Epoxide Intermediate for Triazole Antifungal Synthesis


2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane (CAS 133024-33-6), also designated Z-3-chloro-1-(2-chlorophenyl)-2-(4-fluorophenyl)-oxirane, is a chiral chloromethyl diaryl oxirane of the general class employed as a key late-stage intermediate in the synthesis of 1,2,4-triazole fungicides and antifungal agents [1]. The compound bears a 4-fluorophenyl group at C-2, a 2-chlorophenyl group at C-3, and a reactive chloromethyl substituent at C-2 of the oxirane ring, conferring a defined stereoelectronic profile that governs both its reactivity in nucleophilic displacement with 1H-1,2,4-triazole and the biological performance of the resulting azolylmethyloxirane end products [2]. It is supplied commercially as a white crystalline solid with a predicted boiling point of 364.4 ± 42.0 °C and a predicted density of 1.352 ± 0.06 g/cm³ . The global market for this specific intermediate, valued at approximately 0.05 million USD in 2024 and projected to reach 0.09 million USD by 2033 (CAGR 5.5%), is driven by accelerated regulatory pathways for novel antifungal candidates and sustained demand for triazole fungicide active pharmaceutical ingredients .

Why Generic Oxirane Intermediates Cannot Replace CAS 133024-33-6 in Regulated Triazole Synthesis


Chloromethyl diaryl oxiranes constitute a class of intermediates wherein even minor perturbations to the aryl substitution pattern—such as replacing the 4-fluorophenyl group with 4-chlorophenyl or 2,4-difluorophenyl—fundamentally alter the electronic environment of the oxirane ring, the regioselectivity of nucleophilic ring-opening by 1H-1,2,4-triazole, and the stereochemical integrity of the resulting azolylmethyloxirane [1]. The Z-configuration of the 1,2-diaryl substitution, achieved with Z:E ratios of 8:1 to 15:1 via stereoselective dehydration of the corresponding chlorohydrin, is essential because the cis-relationship between the 2-chlorophenyl and 4-fluorophenyl groups directly determines the three-dimensional pharmacophore presented to the fungal CYP51 target [2]. In the azolylmethyloxirane patent landscape, a specific proviso excludes compounds where ring A is 2-chloro-4-fluorophenyl when ring B is o-methylphenyl, underscoring that the precise 4-fluorophenyl (mono-fluoro) motif—as present in CAS 133024-33-6—occupies a non-substitutable structure–activity niche distinct from both the 4-chlorophenyl and the 2,4-difluorophenyl analogs [3]. Consequently, procurement of an analog with an ostensibly similar core but divergent aryl halogenation pattern risks producing a final triazole that is either patent-excluded, stereochemically mismatched, or exhibits altered CYP51 binding kinetics.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane (CAS 133024-33-6)


Z-Stereochemistry Purity: Z:E Ratio Benchmarking for Downstream Epoxiconazole Yield

The stereoselective dehydration of chlorohydrins to Z-1,2-diarylallyl chlorides—the immediate precursors to the target oxirane—proceeds with Z:E ratios ranging from 8:1 to 15:1 under the optimized conditions claimed in BASF patents [1]. This high Z-selectivity is critical because the subsequent epoxidation step retains the olefin geometry, directly translating to the Z-configuration of the oxirane product. In contrast, alternative synthetic routes employing non-stereoselective epoxidation conditions yield mixtures of cis/trans oxiranes that require costly chromatographic separation or chiral resolution, with typical Z-isomer content dropping below 70% when stereocontrol is absent [2]. The commercial availability of CAS 133024-33-6 at pharma-grade purity (>99%, Z-isomer) eliminates this purification burden for end-users .

Stereoselective synthesis Oxirane epoxidation Triazole fungicide intermediates

4-Fluorophenyl vs. 4-Chlorophenyl Substitution: Impact on Epoxide Electrophilicity and Triazole Displacement Rate

The 4-fluorophenyl substituent (Hammett σp = 0.06) exerts a qualitatively different electronic influence on the oxirane ring compared to a 4-chlorophenyl group (σp = 0.23). The weaker electron-withdrawing character of fluorine relative to chlorine at the para position renders the C-2 chloromethyl-bearing carbon less electrophilic, which moderates the rate of nucleophilic displacement by 1H-1,2,4-triazole and reduces competing side reactions such as oxirane ring-opening by adventitious water or alcohol nucleophiles [1]. In the azolylmethyloxirane patent family, the specific exclusion of 2-chloro-4-fluorophenyl as ring A when ring B is o-methylphenyl—but the retention of 4-fluorophenyl (mono-fluoro) as an explicitly claimed embodiment—demonstrates that the mono-fluoro pattern confers a patentably distinct and industrially validated reactivity profile [2]. The 4-chlorophenyl analog (CAS not retrieved but claimed in the same patent class) would generate a more electrophilic oxirane, leading to faster but less selective triazole coupling with potentially lower isolated yields of the desired azolylmethyloxirane [1].

Electronic substituent effects Nucleophilic ring-opening kinetics Hammett sigma parameters

Explicit Patent Exclusion of 2-Chloro-4-fluorophenyl Motif: Regulatory Freedom-to-Operate Differentiation

In U.S. Patent Application US 2009/0305887 A1, which claims azolylmethyloxiranes of general formula I where ring A is phenyl substituted by F and another substituent (Cl, C1-C4-alkyl, C1-C4-haloalkyl, or C1-C4-alkoxy), a legally binding proviso states that ring B shall not be o-methylphenyl if ring A is 2-chloro-4-fluorophenyl [1]. The compound CAS 133024-33-6, bearing a 4-fluorophenyl group (mono-fluoro, no second substituent on ring A), falls entirely outside this exclusion and is encompassed within the granted claims as a valid intermediate for producing the corresponding azolylmethyloxirane fungicides. In contrast, an analog carrying a 2-chloro-4-fluorophenyl group on ring A would be explicitly excluded from protection when combined with o-methylphenyl as ring B, creating a freedom-to-operate risk for any development program targeting that specific substitution pattern. This patent differentiation provides a concrete, legally quantified basis for selecting the 4-fluorophenyl (mono-fluoro) intermediate over the 2-chloro-4-fluorophenyl variant in commercial triazole fungicide development.

Patent landscape analysis Freedom-to-operate Agrochemical intermediate procurement

Commercial Purity Grade Stratification: Pharma-Grade (>99%, Z-Isomer) vs. Industrial-Grade (95–98%) for Different End-Use Scenarios

The commercial market for CAS 133024-33-6 is segmented into three defined purity grades that directly correlate with end-use requirements: Pharma-Grade (>99% purity, Z-isomer specified), Research-Grade (98–99% purity), and Industrial-Grade (95–98% purity) . This stratification is meaningful because the chloromethyl oxirane is typically used in the penultimate or final bond-forming step of the triazole synthesis; impurities exceeding 1–2% in the intermediate are carried forward and can generate structurally related impurities in the active pharmaceutical ingredient that exceed ICH Q3A thresholds (0.10% or 0.15% for unidentified impurities depending on daily dose) [1]. In contrast, analogs such as 2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane (CAS 164347-62-0) are typically supplied only at 95% purity without stereochemical specification, imposing an additional purification burden when used in regulated pharmaceutical synthesis .

Intermediate purity specification Pharma-grade procurement Quality-by-design

Direct Synthetic Lineage to Epoxiconazole: Intermediate-to-API Step-Count and Atom Economy Advantage

CAS 133024-33-6 is the direct penultimate intermediate in the convergent synthesis of epoxiconazole, the widely commercialized triazole fungicide. The transformation involves a single-step nucleophilic displacement of the chloromethyl group by 1H-1,2,4-triazole under basic conditions to afford epoxiconazole (CAS 106325-08-0) [1]. A green synthetic method reported from the Shenyang Research Institute of Chemical Industry achieves epoxiconazole in up to 80% overall yield from a closely related triazole-propene precursor using a pyridine-2-carboxylic acid manganese(II) catalyst and 30% H₂O₂ as terminal oxidant, demonstrating the industrial feasibility of the oxirane-based route [2]. In contrast, alternative intermediates such as 2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane (CAS 164347-62-0) lead to posaconazole-type structures requiring 8–12 subsequent synthetic steps, significantly diluting the step-efficiency advantage [3]. This one-step conversion from CAS 133024-33-6 to a marketed fungicide active ingredient represents the shortest possible path from advanced intermediate to API within the azolylmethyloxirane class.

Epoxiconazole synthesis Convergent synthesis route Atom economy

Validated Application Scenarios for 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane (CAS 133024-33-6) Based on Quantitative Evidence


GMP Manufacturing of Epoxiconazole API: Single-Step Triazole Coupling from Pharma-Grade Oxirane Intermediate

Procurement of pharma-grade (>99%, Z-isomer) CAS 133024-33-6 enables a one-step GMP coupling with 1H-1,2,4-triazole to produce epoxiconazole API without intermediate purification [1]. The high Z-isomer purity of the starting oxirane directly controls the diastereomeric purity of the final epoxiconazole, eliminating the need for chiral chromatographic separation post-coupling. The moderated electrophilicity of the 4-fluorophenyl-substituted oxirane (Hammett σp = 0.06) provides a wider process window for the exothermic triazole displacement compared to the more electrophilic 4-chlorophenyl analog, reducing the risk of thermal runaway during scale-up [2]. CMOs servicing the $0.05–0.09 million USD global market for this intermediate benefit from the established regulatory precedent of epoxiconazole as a registered fungicide active ingredient across multiple jurisdictions .

Patent-Protected Triazole Fungicide Development: Freedom-to-Operate Strategy Using Mono-Fluoro Oxirane Scaffold

For agrochemical discovery programs synthesizing novel azolylmethyloxirane libraries, CAS 133024-33-6 provides a freedom-to-operate advantage relative to the 2-chloro-4-fluorophenyl analog, which is explicitly excluded from protection under U.S. Patent Application US 2009/0305887 A1 when combined with o-methylphenyl as ring B [1]. The commercially available Z-configuration and defined purity grades (Research-Grade 98–99%) support parallel synthesis of 24–96 member triazole libraries using the chloromethyl oxirane as a common late-stage diversification point. This intermediate-to-library strategy, anchored on a non-excluded scaffold, reduces the risk of discovering lead compounds that later prove encumbered by competitor composition-of-matter claims [1].

Pharmaceutical Intermediate Procurement for Posaconazole-Related Antifungal Analogs

Although posaconazole itself is synthesized via a 2,4-difluorophenyl oxirane intermediate (CAS 164347-62-0), the 4-fluorophenyl-2-chlorophenyl substitution pattern of CAS 133024-33-6 serves as a critical building block for structurally related antifungal analogs that explore alternative CYP51 binding interactions [1]. The commercial availability of this intermediate at Industrial-Grade (95–98%) purity supports medicinal chemistry exploration at the 100 g–5 kg scale, while the pharma-grade option provides a direct path to GMP production for development candidates that advance. The established supply chain with multiple ISO-certified producers ensures consistent quality and mitigates single-source procurement risk [2].

Academic and Industrial Research on Structure–Activity Relationships of Oxirane-Based CYP51 Inhibitors

The well-defined stereoelectronic profile of CAS 133024-33-6—specifically the Z-configuration (8:1 to 15:1 selectivity), the weakly electron-withdrawing 4-fluorophenyl group (σp = 0.06), and the reactive chloromethyl handle—makes it an ideal scaffold for systematic SAR studies comparing the influence of aryl substitution on antifungal potency and CYP51 binding kinetics [1][2]. Researchers can procure Research-Grade material and perform parallel displacements with diverse N-heterocycles (1,2,4-triazole, imidazole, benzimidazole) to generate focused compound collections, confident that the starting oxirane stereochemistry is preserved throughout the library [1]. The availability of the compound through multiple global suppliers reduces procurement lead times for academic laboratories operating under grant-funded timelines.

Quote Request

Request a Quote for 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.